molecular formula C5H6N2O2 B15244222 5-Methylpyrazine-2,3(1H,4H)-dione

5-Methylpyrazine-2,3(1H,4H)-dione

Cat. No.: B15244222
M. Wt: 126.11 g/mol
InChI Key: KTCHZOIFQXADIA-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2,3(1H,4H)-dione is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrazine, characterized by a pyrazine ring substituted with a methyl group at the 5-position and two keto groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazine-2,3(1H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with acetic anhydride can yield this compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce 5-methyl-2,3-dihydropyrazine-2,3-diol.

Scientific Research Applications

5-Methylpyrazine-2,3(1H,4H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-methyl-1,4-dihydropyrazine-2,3-dione

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-4(8)5(9)7-3/h2H,1H3,(H,6,8)(H,7,9)

InChI Key

KTCHZOIFQXADIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=O)N1

Origin of Product

United States

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